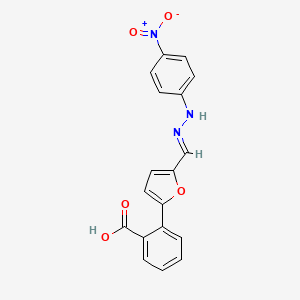
2-(5-((2-(4-Nitrophenyl)hydrazono)methyl)furan-2-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-((2-(4-Nitrophenyl)hydrazono)methyl)furan-2-yl)benzoic acid is an organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a furan ring, a benzoic acid moiety, and a hydrazone linkage with a 4-nitrophenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-((2-(4-Nitrophenyl)hydrazono)methyl)furan-2-yl)benzoic acid typically involves the condensation of 2-furancarboxaldehyde with 4-nitrophenylhydrazine in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is then coupled with benzoic acid under reflux conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality compounds suitable for various applications.
化学反应分析
Types of Reactions
2-(5-((2-(4-Nitrophenyl)hydrazono)methyl)furan-2-yl)benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the furan and benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
2-(5-((2-(4-Nitrophenyl)hydrazono)methyl)furan-2-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.
作用机制
The mechanism of action of 2-(5-((2-(4-Nitrophenyl)hydrazono)methyl)furan-2-yl)benzoic acid involves its interaction with specific molecular targets. The compound’s hydrazone linkage and nitrophenyl group play crucial roles in its biological activity. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-(5-((2-(4-Nitrophenyl)hydrazono)methyl)furan-2-yl)benzoic acid: Unique due to its specific structure and combination of functional groups.
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: Similar in having a furan ring and nitrophenyl group but differs in the presence of a fluorine atom and ester group.
4-Nitrophenylhydrazine derivatives: Share the hydrazone linkage but vary in the attached aromatic or heterocyclic rings.
Uniqueness
The uniqueness of this compound lies in its specific combination of a furan ring, benzoic acid moiety, and hydrazone linkage with a nitrophenyl group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
分子式 |
C18H13N3O5 |
|---|---|
分子量 |
351.3 g/mol |
IUPAC 名称 |
2-[5-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C18H13N3O5/c22-18(23)16-4-2-1-3-15(16)17-10-9-14(26-17)11-19-20-12-5-7-13(8-6-12)21(24)25/h1-11,20H,(H,22,23)/b19-11+ |
InChI 键 |
LIGYRXAZAYRLMG-YBFXNURJSA-N |
手性 SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=N/NC3=CC=C(C=C3)[N+](=O)[O-])C(=O)O |
规范 SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=NNC3=CC=C(C=C3)[N+](=O)[O-])C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


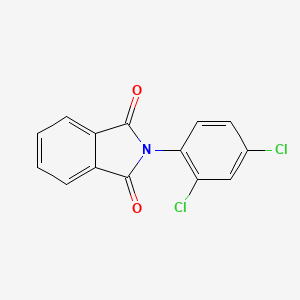

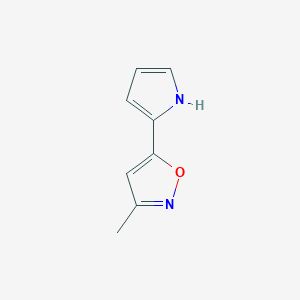
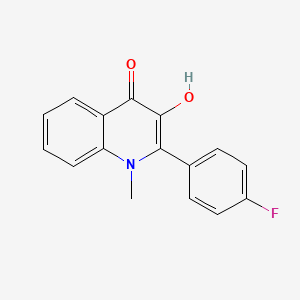
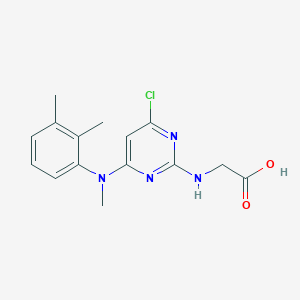
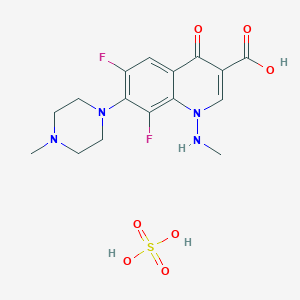
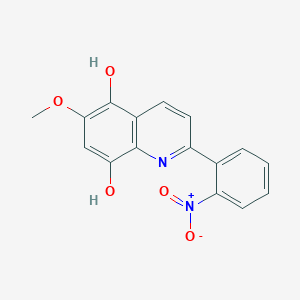
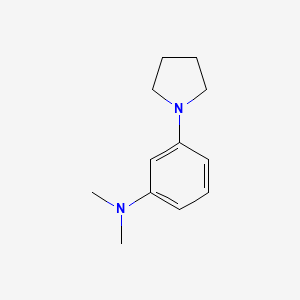
![7-Butyl-4-chloro-3,8,9-trimethoxybenzo[g]quinoline-5,10-dione](/img/structure/B15211069.png)
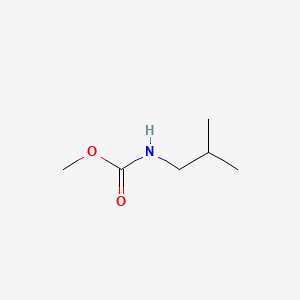
![2-(Aminomethyl)-6-ethylbenzo[d]oxazole](/img/structure/B15211075.png)

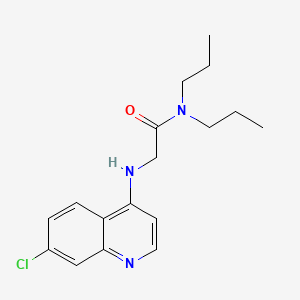
![1-[(2R)-oxolan-2-yl]-2-(quinolin-3-ylmethylsulfanyl)ethanone](/img/structure/B15211078.png)
